2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride
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Overview
Description
2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)pentane-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Benzyloxy)methyl)pentane-1-ol+SOCl2→2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of thionyl chloride is common due to its efficiency in converting alcohols to sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The benzylic position can undergo oxidation reactions, often leading to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation at the benzylic position.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Benzoic Acid Derivatives: Formed by oxidation at the benzylic position.
Scientific Research Applications
2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with nucleophilic sites on other molecules, thereby modifying their chemical properties .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Another sulfonyl chloride derivative, but with a benzene ring instead of a benzyloxy group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a benzyloxy group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group and is widely used in organic synthesis.
Uniqueness
2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a pentane chain.
Properties
Molecular Formula |
C13H19ClO3S |
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Molecular Weight |
290.81 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c1-2-6-13(11-18(14,15)16)10-17-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
InChI Key |
IVRZGSHCMWMRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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